molecular formula C13H13N3O4 B2763488 N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014046-01-5

N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2763488
CAS No.: 1014046-01-5
M. Wt: 275.264
InChI Key: YTQFGYAKBXUTQZ-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The pyrazole ring is linked via a carboxamide bond to a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety. This structure combines electron-rich aromatic systems (methoxy and methylenedioxy groups) with a rigid pyrazole scaffold, which is common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-16-6-9(13(15-16)18-2)12(17)14-8-3-4-10-11(5-8)20-7-19-10/h3-6H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQFGYAKBXUTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Continuous flow processes and the use of recyclable catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines a pyrazole ring with a benzo[d][1,3]dioxole moiety. Its molecular formula is C14H14N2O4C_{14}H_{14}N_{2}O_{4}, and it has a molecular weight of approximately 270.27 g/mol. The specific arrangement of functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, a study highlighted the efficacy of similar pyrazole derivatives in inhibiting the growth of various cancer cell lines, including:

Cancer Type Cell Line IC50 (μM)
Breast CancerMDA-MB-23125.72
Liver CancerHepG220.15
Lung CancerA54930.10
Colorectal CancerHCT11615.50

These findings suggest that N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

Another promising application of this compound is its anti-inflammatory potential. Studies have demonstrated that similar pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases. The mechanism often involves the inhibition of NF-kB signaling pathways .

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their cytotoxic effects on breast cancer cells (MDA-MB-231). The compound exhibited an IC50 value of 25.72 μM, indicating potent antiproliferative activity compared to standard chemotherapeutics .

Mechanistic Insights into Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives in an animal model of arthritis. The study revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, key mediators of inflammation, suggesting its potential for therapeutic use in chronic inflammatory conditions .

Summary and Future Directions

This compound shows considerable promise as a therapeutic agent in cancer treatment and inflammatory diseases. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity.

Future studies should focus on:

  • In vivo efficacy : Assessing the therapeutic potential in animal models.
  • Mechanistic studies : Understanding the pathways involved in its biological activities.
  • Formulation development : Exploring delivery methods to improve bioavailability.

This compound exemplifies the potential of pyrazole derivatives in drug discovery, warranting further investigation into their pharmacological profiles.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The compound may also inhibit key enzymes or receptors involved in disease pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pyrazole- and benzo[d][1,3]dioxole-containing derivatives. A detailed comparison is outlined below:

Structural Analogues and Substituent Effects

Compound Name/ID Core Structure Key Substituents Physical Properties (mp, Yield) Notable Biological/Functional Data Reference ID
Target Compound Pyrazole-4-carboxamide - 3-OCH₃, 1-CH₃, N-linked benzo[d][1,3]dioxol-5-yl Not explicitly reported Inferred potential CNS/anticancer activity -
3a () Pyrazole-4-carboxamide - 5-Cl, 3-CH₃, N-linked phenyl and 4-cyano-pyrazole mp: 133–135°C, Yield: 68% No bioactivity reported
3d () Pyrazole-4-carboxamide - 5-Cl, 3-CH₃, N-linked 4-fluorophenyl and 4-cyano-pyrazole mp: 181–183°C, Yield: 71% No bioactivity reported
5e () Pyrazole-3-carboxamide - 5-Benzo[d][1,3]dioxol-5-yl, 1-(4-methylsulfonylphenyl), 3-tert-butylphenol Not reported Antioxidant/anti-inflammatory potential
Compound 92 () Thiazole-cyclopropanecarboxamide - Benzo[d][1,3]dioxol-5-yl cyclopropane, linked to thiazole with 3-methoxybenzoyl Yield: 24% Antiproliferative activity (inferred)
D14 () Penta-2,4-dienamide - Benzo[d][1,3]dioxol-5-yl, N-linked 4-(methylthio)phenyl mp: 208.9–211.3°C, Yield: 13.7% Antifungal/anticancer (structural inference)

Key Observations:

Substituent Impact on Physicochemical Properties: Electron-withdrawing groups (e.g., Cl in 3a, 3d) increase melting points compared to electron-donating groups (e.g., OCH₃ in the target compound) .

Biological Activity Trends: Pyrazole carboxamides with halogen substituents (e.g., 3a, 3d) are often explored for antimicrobial activity, though specific data are lacking in the evidence . Thiazole-cyclopropanecarboxamides (e.g., 92) and penta-dienamides (e.g., D14) show inferred antiproliferative activity due to structural similarity to known kinase inhibitors .

Synthetic Yields:

  • Yields for pyrazole carboxamides range from 62–71% (), while thiazole derivatives () exhibit lower yields (13–25%), likely due to steric hindrance from cyclopropane or thiazole moieties .

Functional Group Comparison

  • Amide Linkage: The target compound’s carboxamide group is critical for hydrogen bonding with biological targets, a feature shared with 3a–3d and 5e .
  • Methoxy vs. Halogen Substituents: The 3-methoxy group in the target compound may enhance solubility compared to chloro-substituted analogues (3a, 3d) but reduce electrophilic reactivity .
  • Methylenedioxy vs. Cyano Groups: While 3a–3d use cyano-substituted pyrazoles for electronic modulation, the target compound’s methylenedioxy group provides a larger aromatic surface for hydrophobic interactions .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has attracted significant attention in pharmacological research due to its potential biological activities. This compound features a unique structure combining a benzo[d][1,3]dioxole moiety with a pyrazole ring and a carboxamide group, which may contribute to its diverse biological effects.

  • Molecular Formula : C₁₄H₁₅N₃O₄
  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-1-methylpyrazole-4-carboxamide
  • CAS Number : 1014069-03-4

Biological Activity Overview

Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including antioxidant , antimicrobial , and anticancer properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, pyrazoles have been shown to induce apoptosis in cancer cell lines and exhibit synergistic effects when combined with established chemotherapeutic agents like doxorubicin.

A notable study evaluated the cytotoxic effects of pyrazoles on breast cancer cell lines MCF-7 and MDA-MB-231, revealing that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mechanisms involving caspase activation and cell cycle arrest .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. Pyrazole derivatives have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This property is particularly relevant in the context of diseases where oxidative damage plays a pivotal role, such as cancer and neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds similar to this compound demonstrated significant inhibition of bacterial and fungal growth in vitro. This activity suggests potential therapeutic applications in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduced apoptosis in MCF-7 cells; synergistic effect with doxorubicin ,
AntioxidantEffective free radical scavenging; reduced oxidative stress ,
AntimicrobialSignificant inhibition of bacterial and fungal growth ,

Case Study: Synergistic Effects in Cancer Treatment

In a controlled study examining the combination of this compound with doxorubicin on MCF-7 cells, researchers found that the combination treatment led to enhanced cytotoxicity compared to doxorubicin alone. The study utilized flow cytometry to analyze cell death mechanisms, confirming increased apoptosis rates when the two compounds were administered together .

Q & A

Q. What are the optimized synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, copper-catalyzed carbonylative multi-component reactions using CO as both methylene and carbonyl sources can yield carboxamide derivatives. Key steps include:
  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones.
  • Step 2 : Introduction of the benzo[d][1,3]dioxol-5-yl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Methoxy and methyl group installation using alkylation or methylation agents under inert conditions (e.g., N₂ atmosphere).
    Optimized conditions include solvents like chloroform or DMF, catalysts such as triethylamine, and temperatures between 25–80°C to enhance yield (up to 58% reported for analogous compounds) .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy δ ~3.8 ppm, pyrazole ring protons δ 6.5–8.0 ppm).
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and aromatic (C-O-C, ~1250 cm⁻¹) stretching.
  • Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₁₇N₃O₄: 346.1164).
  • HPLC : Validates purity (>95% by reverse-phase C18 columns, acetonitrile/water gradient) .

Q. What in vitro bioactivity screening methods are applicable for initial pharmacological profiling?

  • Methodological Answer : Standard assays include:
  • Antifungal Activity : Test against Gibberella zeae and Fusarium oxysporum using agar dilution (50–100 µg/mL) with inhibition rates compared to carboxin .
  • Enzyme Inhibition : Factor Xa inhibition assays (IC₅₀ determination via chromogenic substrates like S-2222) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to improve target selectivity?

  • Methodological Answer : SAR strategies involve systematic substituent modifications:
  • P1 Modifications : Replace benzo[d][1,3]dioxol-5-yl with bioisosteres (e.g., 4-fluorophenyl) to assess binding affinity.
  • P4 Optimization : Introduce polar groups (e.g., dimethylaminomethyl) to enhance permeability and reduce plasma protein binding .
  • Methoxy Group : Compare 3-methoxy with 3-ethoxy or 3-fluoro analogs to evaluate metabolic stability.
    Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like factor Xa (PDB: 1FJS) .

Q. How to resolve contradictions in spectral data or bioactivity results across studies?

  • Methodological Answer : Contradictions may arise from impurities, solvent effects, or assay variability. Mitigation strategies include:
  • Reproducibility Checks : Repeat synthesis and characterization under standardized conditions.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrazole vs. benzo[d][1,3]dioxole protons).
  • Dose-Response Curves : Validate bioactivity with EC₅₀/IC₅₀ calculations across multiple replicates .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?

  • Methodological Answer : Combine molecular dynamics (MD) and quantitative structure-activity relationship (QSAR) models:
  • Docking : Use Glide (Schrödinger) to simulate ligand-enzyme interactions (e.g., hydrogen bonds with Ser195 in factor Xa) .
  • ADMET Prediction : SwissADME or pkCSM to estimate logP (<3), bioavailability (>30%), and CYP450 inhibition risks.
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for substituent modifications .

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